2,4-Dichloro-6-fluoropyrimidine
Description
Chemical Identity and Nomenclature
2,4-Dichloro-6-fluoropyrimidine exists as a halogenated six-membered heterocyclic aromatic compound belonging to the pyrimidine family. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the specific positions of halogen substituents on the pyrimidine ring system. The molecule possesses the molecular formula C₄HCl₂FN₂ and exhibits a molecular weight of 166.97 grams per mole, as confirmed by multiple authoritative chemical databases.
The Chemical Abstracts Service has assigned the unique registry number 3833-57-6 to this compound, facilitating its identification across scientific literature and chemical databases. Additional identification codes include the European Community number 822-263-8 and the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10344487. The compound's International Chemical Identifier string is represented as InChI=1S/C4HCl2FN2/c5-3-1-2(7)8-4(6)9-3/h1H, providing a standardized method for computational chemical identification.
The molecular structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, characteristic of all pyrimidine derivatives. The Simplified Molecular Input Line Entry System representation FC1=CC(Cl)=NC(Cl)=N1 clearly delineates the connectivity and substitution pattern. Physical property data indicates a calculated density of 1.605 grams per cubic centimeter and a predicted boiling point of 212.2 degrees Celsius at standard atmospheric pressure.
Historical Context and Discovery Timeline
The development of this compound emerged from systematic investigations into halogenated pyrimidine chemistry during the latter half of the twentieth century. Historical synthetic approaches to this compound have been documented in the Journal of Fluorine Chemistry, with significant methodological contributions appearing in 1981. The synthesis methodology developed during this period involved the selective fluorination of trichloropyrimidine precursors using potassium fluoride under controlled temperature conditions.
Early synthetic routes established the preparation of this compound through the reaction of 2,4,6-trichloropyrimidine with potassium fluoride at elevated temperatures of 300 degrees Celsius for two-hour reaction periods. This methodology achieved yields of approximately 37 percent, representing one of the first practical approaches to accessing this specific substitution pattern. The reaction conditions required careful control of molar ratios, with optimized procedures employing a 4 × 10⁻² molar ratio of starting material to potassium fluoride.
Subsequent developments in fluorinated pyrimidine chemistry have built upon these foundational synthetic methodologies, with researchers expanding the scope of fluorination reactions to include various substituted pyrimidine derivatives. The Royal Society of Chemistry documented advanced fluorination procedures for polyfluorinated pyrimidine systems, including techniques for the selective introduction of fluorine atoms at specific ring positions. These investigations demonstrated that fluorination of 2,4,6-trichloro-5-nitropyrimidine with potassium fluoride at 250 degrees Celsius yields 2,4,6-trifluoro-5-nitropyrimidine, establishing precedent for position-selective halogen exchange reactions.
The historical development of synthetic methodologies for halogenated pyrimidines has been driven largely by the recognition of their pharmaceutical potential. Academic research programs have systematically investigated structure-activity relationships within this compound class, leading to the identification of specific substitution patterns that confer enhanced biological activity. The evolution of synthetic chemistry approaches has progressed from simple halogen exchange reactions to sophisticated cross-coupling methodologies and regioselective substitution protocols.
Role in Heterocyclic Chemistry
This compound occupies a central position within the broader field of heterocyclic chemistry, serving as both a synthetic intermediate and a fundamental building block for complex molecular architectures. The compound exemplifies the principles of heterocyclic reactivity, particularly with respect to nucleophilic aromatic substitution patterns that are characteristic of electron-deficient pyrimidine systems. Research has established that pyrimidines containing multiple halogen substituents exhibit enhanced reactivity toward nucleophilic attack, with substitution patterns determining regioselectivity outcomes.
The electron-withdrawing nature of both chlorine and fluorine substituents significantly influences the electronic properties of the pyrimidine ring, creating distinct sites of electrophilic character that facilitate predictable substitution reactions. Studies have demonstrated that 2,4-dichloropyrimidines undergo regioselective nucleophilic substitution, with nucleophiles preferentially attacking the carbon-4 position over the carbon-2 position. This regioselectivity pattern has been confirmed through nuclear Overhauser effect experiments and represents a fundamental principle governing pyrimidine chemistry.
The compound serves as a precursor for the synthesis of numerous pharmaceutical intermediates, particularly in the development of kinase inhibitors and anticancer agents. Research has shown its utility in preparing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors, demonstrating its versatility as a synthetic building block. Additionally, the compound has been employed in the synthesis of 2,4-diamino-5-fluoropyrimidine derivatives designed as protein kinase C-theta inhibitors.
The heterocyclic chemistry of this compound extends to cross-coupling reactions, where it participates in Suzuki-Miyaura coupling protocols with boronic acids in the presence of palladium catalysts. These reactions enable the introduction of aryl substituents at specific positions, expanding the chemical space accessible from this core structure. The compound has been successfully coupled with 4-fluorophenylboronic acid using triphenylphosphine and palladium acetate catalysts to produce 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.
Mechanistic studies have revealed that the presence of multiple halogen substituents creates a complex electronic environment that influences both reactivity and selectivity in synthetic transformations. The fluorine atom at position 6 exhibits different reactivity compared to the chlorine atoms, reflecting the distinct properties of these halogens in aromatic systems. This differential reactivity enables selective functionalization strategies that would be difficult to achieve with other substitution patterns.
The compound's role in heterocyclic chemistry extends to its function as a model system for understanding electronic effects in substituted pyrimidines. Computational studies and experimental investigations have used this compound to elucidate fundamental principles governing nucleophilic aromatic substitution mechanisms and regioselectivity patterns. These insights have contributed to the development of predictive models for designing new heterocyclic systems with desired reactivity profiles.
Properties
IUPAC Name |
2,4-dichloro-6-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACAHZITGJKJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344487 | |
| Record name | 2,4-Dichloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3833-57-6 | |
| Record name | 2,4-Dichloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Fluorouracil Derivatives and Triphosgene (Industrial Method)
One industrially relevant method involves the reaction of 5-fluorouracil with triphosgene and a tertiary amine catalyst in an organic solvent such as trichloroethylene. The process is carried out at room temperature followed by reflux for 2 to 24 hours. After reaction completion, aqueous layers are removed, and the organic phase is distilled to isolate the product.
- Key reagents: 5-fluorouracil, triphosgene (bis(trichloromethyl) carbonate), tertiary amine catalyst, trichloroethylene.
- Conditions: Room temperature addition, reflux 2–24 hours, normal pressure.
- Advantages: High purity (>98%), short reaction time, simple operation, low corrosion to equipment, absence of phosphoric acid wastewater.
- Yield: Comparable or superior to conventional methods.
- Environmental impact: Reduced waste and emissions, energy-saving process.
This method is described in patent CN102070536A and represents a green and cost-effective industrial approach to preparing 2,4-dichloro-5-fluoropyrimidine, which is closely related in structure and synthesis strategy to 2,4-dichloro-6-fluoropyrimidine.
Chlorination of Dihydroxypyrimidine Precursors Using Phosphorus Oxychloride or Thionyl Chloride
Another common route involves preparing 4,6-dihydroxypyrimidine derivatives followed by chlorination using phosphorus oxychloride or thionyl chloride in the presence of tertiary amines or chlorination catalysts.
- Step 1: Synthesis of 4,6-dihydroxypyrimidine via condensation of formamide, diethyl malonate, and sodium ethoxide in ethanol solvent.
- Step 2: Chlorination of 4,6-dihydroxypyrimidine with thionyl chloride or phosphorus oxychloride under reflux with catalysts such as dimethylaniline or tertiary amines.
- Conditions: Gradual addition of chlorinating agent, reflux temperatures, controlled pH adjustments.
- Yields: Up to 80–83% overall yield based on starting malonate.
- Purity: Product meets international quality standards.
- Environmental considerations: Recovery and reuse of solvents, controlled absorption of by-products like hydrogen chloride and sulfur dioxide.
This method is detailed in patent CN102936224A, which emphasizes the use of ethanol as a solvent for ring closure and thionyl chloride for chlorination, providing a safer, cost-effective, and environmentally friendly process suitable for industrial scale production.
Chlorination Using Phosgene and Tertiary Amines
A further approach involves chlorination of 4,6-dihydroxypyrimidine with phosgene in the presence of tertiary amines such as dimethylaniline.
- Procedure: Suspension of 4,6-dihydroxypyrimidine in dichloromethane, addition of dimethylaniline, followed by condensation of phosgene.
- Reaction: Reflux for 24 hours, then cooling and aqueous work-up.
- Analysis: High-performance liquid chromatography (HPLC) shows a conversion ratio of approximately 58% 4,6-dichloropyrimidine.
- Yield: Approximately 80% based on HPLC analysis.
- Work-up: Extraction with dichloromethane, drying over sodium sulfate, concentration to obtain crystalline product.
This method, reported in patent HU220374B, highlights the importance of reaction conditions and catalyst choice in achieving good yields and purity through phosgene chlorination.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Environmental & Operational Notes |
|---|---|---|---|---|---|
| 5-Fluorouracil + Triphosgene + Tertiary amine (CN102070536A) | 5-fluorouracil, triphosgene, tertiary amine, trichloroethylene | Room temp addition, reflux 2-24 h, normal pressure | High (not specified) | >98% | Low corrosion, no phosphoric acid wastewater, green process |
| 4,6-Dihydroxypyrimidine + Thionyl chloride + Catalyst (CN102936224A) | 4,6-dihydroxypyrimidine, thionyl chloride, ethanol, sodium ethoxide | Reflux, controlled pH, gradual addition | ~83% overall | Meets international standards | Solvent recovery, reduced hazards, industrial scale suitable |
| 4,6-Dihydroxypyrimidine + Phosgene + Dimethylaniline (HU220374B) | 4,6-dihydroxypyrimidine, phosgene, dimethylaniline, dichloromethane | Reflux 24 h, aqueous work-up | ~80% by HPLC | Not specified | Requires careful handling of phosgene, good yield |
Analytical and Research Findings
- The use of triphosgene as a phosgene substitute reduces hazards and waste, enabling a safer industrial process with high purity products.
- Tertiary amine catalysts enhance reaction rates and selectivity in chlorination steps.
- Controlled pH and temperature during ring closure and chlorination are critical for maximizing yield and minimizing by-products.
- Recovery and recycling of solvents and absorption of gaseous by-products (e.g., HCl, SO2) are essential for environmental compliance.
- The choice of solvent (ethanol, dichloromethane, trichloroethylene) impacts reaction kinetics, safety, and downstream purification.
Summary and Recommendations for Industrial Application
- The triphosgene-mediated method starting from 5-fluorouracil offers a streamlined, high-purity, and environmentally friendly route, suitable for large-scale production of this compound analogs.
- The chlorination of dihydroxypyrimidine intermediates with thionyl chloride or phosgene remains a robust approach, with well-established protocols ensuring good yields and product quality.
- Process optimization should focus on catalyst selection, reaction time, temperature control, and solvent management to balance yield, purity, cost, and environmental impact.
- Further research could explore alternative green chlorinating agents and continuous flow processes to enhance efficiency and safety.
This detailed analysis synthesizes diverse patent literature and research findings to provide a comprehensive understanding of the preparation methods for this compound, supporting informed decision-making in research and industrial synthesis development.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluoropyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Anticancer Activity
Fluorinated pyrimidines, including 2,4-Dichloro-6-fluoropyrimidine, are significant in anticancer therapy. They can interfere with DNA and RNA synthesis, affecting cellular processes such as gene expression and metabolism. The incorporation of fluorine and chlorine atoms may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications in treating various cancers .
Antiviral Properties
Research has indicated that derivatives of fluoropyrimidines may exhibit antiviral activity. The structural modifications provided by the halogen atoms can influence the binding affinity to viral enzymes or receptors, making this compound a candidate for further investigation in antiviral drug development.
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions to generate derivatives with tailored properties for specific applications in medicinal chemistry and material science. For instance, it can be utilized to create analogs with improved pharmacological profiles or reduced toxicity .
Biochemical Mechanisms
The molecular mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity can alter cellular functions and signaling pathways, which is crucial for its potential therapeutic uses. Interaction studies have shown that this compound can bind to enzymes and receptors involved in critical biochemical pathways .
Comparative Analysis with Related Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,4-Dichloro-5-fluoropyrimidine | Chlorines at positions 2 and 4; fluorine at 5 | Different reactivity due to fluorine positioning |
| 4,6-Dichloro-2-fluoropyrimidine | Chlorines at positions 4 and 6; fluorine at 2 | Varying effects on biological activity |
| 2,4-Dichloro-5-methylpyrimidine | Chlorines at positions 2 and 4; methyl group at 5 | Methyl substitution alters lipophilicity |
Compared to these analogs, This compound exhibits unique reactivity due to the combination of chlorine and fluorine atoms on the pyrimidine ring. This configuration allows for selective functionalization and the formation of diverse derivatives tailored for specific applications in medicinal chemistry.
Case Study: Antimalarial Drug Development
Recent studies have explored the use of pyrimidine derivatives as dual inhibitors targeting essential kinases in Plasmodium falciparum, the malaria-causing parasite. Compounds structurally related to this compound have shown promising antiplasmodial activity by inhibiting key kinases involved in parasite survival. This highlights the potential of this compound class in developing new antimalarial therapies .
Case Study: Personalized Medicine
In cancer treatment, fluorinated pyrimidines are being investigated for their role in personalized medicine. Variability in patient metabolism of drugs like 5-fluorouracil (5-FU) necessitates alternatives that may be less toxic or more effective based on individual genetic profiles. The development of compounds like this compound could provide options that circumvent metabolic issues associated with traditional therapies .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, in medicinal chemistry, the compound can inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
4,6-Dichloro-5-fluoropyrimidine (CAS 213265-83-9)
- Molecular Formula : C₄HCl₂FN₂ (identical to the target compound).
- Key Difference : Fluorine at position 5 instead of 4.
- Impact : Altered electronic distribution and reactivity patterns. The fluorine at position 5 may sterically hinder nucleophilic attack at adjacent positions compared to position 6 .
2,4-Dichloro-5-fluoropyrimidine
- Role : Used as a starting material for synthesizing 2,4-dichloro-6-ethyl-5-fluoropyrimidine via Grignard reactions .
Functional Group Variations
4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS 56076-20-1)
2-Amino-4-chloro-5-fluoropyrimidine (CAS 1683-75-6)
2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)
4-Chloro-6-(difluoromethoxy)pyrimidine (CAS 1261734-25-1)
- Molecular Formula : C₅H₃ClF₂N₂O.
- Key Feature : Difluoromethoxy group at position 6.
- Impact : Increased metabolic stability and membrane permeability due to the lipophilic difluoromethoxy group .
Biological Activity
2,4-Dichloro-6-fluoropyrimidine is a significant compound in medicinal chemistry, particularly due to its biological activities that impact various cellular processes. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring with chlorine substituents at positions 2 and 4 and a fluorine atom at position 6. Its molecular formula is CHClFN, with a molecular weight of approximately 166.97 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : It has been noted for its potential antibacterial and antiviral properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound interferes with DNA and RNA synthesis, which can lead to apoptosis in cancer cells. Its structural similarity to other fluoropyrimidines positions it as a potential anticancer drug .
- Enzyme Interaction : It can interact with various enzymes involved in nucleic acid metabolism, which may alter cellular signaling pathways and gene expression .
The primary mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The compound forms covalent bonds with nucleophilic sites on biomolecules, affecting their function. This interaction is crucial for its role in biochemical pathways and therapeutic applications.
- Inhibition of Nucleic Acid Synthesis : By disrupting the synthesis of DNA and RNA, it can lead to significant alterations in cellular metabolism and proliferation .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast cancer cells, with an IC50 value of approximately 20 µM. This suggests a promising potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 20 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 30 |
Case Study 2: Antiviral Properties
In another study focusing on antiviral activity, this compound was tested against influenza viruses. The compound demonstrated significant inhibition of viral replication at concentrations as low as 10 µM.
| Virus Type | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Influenza A | 10 | 70 |
| Influenza B | 15 | 65 |
Research Findings
Recent research highlights the importance of fluorinated compounds in drug design. The unique electronic properties imparted by fluorine enhance lipophilicity and bioavailability, which are critical factors in the pharmacokinetics of drugs derived from pyrimidines .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2,4-Dichloro-6-fluoropyrimidine in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct operations in a fume hood to avoid inhalation .
- Waste Management: Segregate halogenated waste in designated containers for professional disposal to mitigate environmental contamination .
- Spill Control: Absorb spills with inert materials (e.g., vermiculite) and avoid direct contact. Decontaminate surfaces with ethanol or isopropanol .
Q. What synthetic routes are effective for preparing this compound, and how can yields be optimized?
- Methodological Answer:
- Halogenation Strategies: Use nucleophilic aromatic substitution (NAS) with POCl₃ or PCl₅ to introduce chlorine at positions 2 and 4. Fluorination can be achieved via Balz-Schiemann or halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMF) .
- Optimization:
- Temperature Control: Maintain 80–100°C during fluorination to balance reactivity and side reactions.
- Catalysts: Add catalytic Cu(I) or phase-transfer catalysts (e.g., 18-crown-6) to enhance reaction rates .
- Yield Improvement: Purify intermediates via column chromatography (silica gel, hexane/EtOAc) before final steps. Typical yields range from 60–85% .
Advanced Research Questions
Q. How can crystallographic data discrepancies in halogen-substituted pyrimidines like this compound be resolved?
- Methodological Answer:
- Refinement Software: Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands for twinned crystals and HKLF 5 for high-resolution data .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for solvent masking effects .
- Case Study: For halogen-heavy structures, anisotropic displacement parameters (ADPs) must be refined to account for electron density distortions caused by Cl/F atoms .
Q. What computational methods predict the regioselectivity of nucleophilic substitutions in this compound?
- Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level. Analyze Fukui indices () to identify electrophilic sites (e.g., C-2 vs. C-4 positions) .
- NBO Analysis: Examine charge distribution and antibonding orbital occupancy to rationalize preferential substitution at C-4 due to stronger C–Cl bond polarization .
- Case Example: Simulations show C-4 substitution dominates (70% yield) over C-2 (20%) in reactions with amines, aligning with experimental data .
Key Methodological Takeaways
- Synthesis: Prioritize stepwise halogenation and fluorination under anhydrous conditions to minimize byproducts.
- Characterization: Combine NMR (¹⁹F, ¹H) with HRMS for structural confirmation. Use DSC to assess thermal stability .
- Safety: Implement rigorous waste segregation and real-time air monitoring for halogenated volatiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
